Ethyl 5-Fluoroquinazoline-4-acetate Ethyl 5-Fluoroquinazoline-4-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18380394
InChI: InChI=1S/C12H11FN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3
SMILES:
Molecular Formula: C12H11FN2O2
Molecular Weight: 234.23 g/mol

Ethyl 5-Fluoroquinazoline-4-acetate

CAS No.:

Cat. No.: VC18380394

Molecular Formula: C12H11FN2O2

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-Fluoroquinazoline-4-acetate -

Specification

Molecular Formula C12H11FN2O2
Molecular Weight 234.23 g/mol
IUPAC Name ethyl 2-(5-fluoroquinazolin-4-yl)acetate
Standard InChI InChI=1S/C12H11FN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3
Standard InChI Key MJMPLXOWCJEQMP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=NC=NC2=C1C(=CC=C2)F

Introduction

Chemical Identity and Structural Features

Ethyl 5-Fluoroquinazoline-4-acetate belongs to the quinazoline family, a bicyclic heterocyclic system comprising two nitrogen atoms in a fused benzene-pyrimidine structure. Key structural attributes include:

  • Molecular Formula: C12H11FN2O2\text{C}_{12}\text{H}_{11}\text{FN}_2\text{O}_2

  • Molecular Weight: 250.23 g/mol .

  • IUPAC Name: Ethyl 2-(5-fluoroquinazolin-4-yl)acetate.

  • Substituents: A fluorine atom at position 5 and an ethyl acetate group at position 4 (Figure 1).

The fluorine atom enhances metabolic stability and electron-withdrawing effects, while the ethyl acetate moiety contributes to solubility and bioavailability .

Synthesis and Optimization

Synthetic Routes

The synthesis of Ethyl 5-Fluoroquinazoline-4-acetate likely parallels methods for analogous quinazolines, involving cyclization and fluorination steps:

  • Cyclization: Anthranilic acid derivatives react with fluorinated aldehydes or ketones under acidic or basic conditions to form the quinazoline core .

  • Acetylation: Introduction of the ethyl acetate group at position 4 via nucleophilic substitution or esterification .

  • Fluorination: Fluorine incorporation at position 5 using agents like potassium fluoride or diethylaminosulfur trifluoride (DAST) .

A representative protocol involves reacting 5-fluoroanthranilic acid with ethyl chloroacetate in the presence of a base (e.g., triethylamine), followed by purification via column chromatography .

Industrial-Scale Considerations

Optimization for industrial production emphasizes:

  • Catalysts: Phase-transfer catalysts (e.g., cetyltrimethylammonium bromide) to enhance reaction efficiency .

  • Solvents: Polar aprotic solvents like sulfolane improve fluorination yields .

  • Temperature Control: Stepwise heating (120–165°C) minimizes side reactions .

Biological Activities and Mechanisms

Enzyme Inhibition

Quinazoline derivatives are renowned for targeting enzymes critical in disease pathways. Ethyl 5-Fluoroquinazoline-4-acetate is hypothesized to inhibit:

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Disrupting phosphorylation cascades in cancer cells .

  • β-Catenin/TCF4 Signaling: A pathway implicated in tumor proliferation and metastasis.

Comparative studies show that fluorinated quinazolines exhibit enhanced binding affinity over chlorinated analogs due to fluorine’s electronegativity .

Applications in Drug Development

Anticancer Agents

Quinazoline derivatives are pivotal in oncology. Ethyl 5-Fluoroquinazoline-4-acetate’s mechanism may mirror 4-anilinoquinazolines, which arrest cancer cell cycles by inhibiting EGFR-TK. Preclinical models indicate IC50_{50} values in the nanomolar range for related compounds .

Antibacterial Therapeutics

Fluorinated quinazolines show promise against multidrug-resistant bacteria. Ethyl 5-Fluoroquinazoline-4-acetate’s ability to target DNA gyrase—a bacterial type II topoisomerase—could circumvent fluoroquinolone resistance .

Comparative Analysis of Quinazoline Derivatives

CompoundSubstituentsKey ActivitiesReferences
Ethyl 5-Fluoroquinazoline-4-acetate5-F, 4-ethyl acetateEGFR inhibition, antimicrobial
Ethyl 5-Chloroquinazoline-4-acetate5-Cl, 4-ethyl acetateAnticancer, β-catenin/TCF4 inhibition
5-Fluoro-2-mercaptoquinazolin-4(3H)-one5-F, 2-SHKinase inhibition, antifungal

Fluorinated derivatives generally exhibit superior pharmacokinetic profiles compared to chlorinated analogs, attributed to fluorine’s small size and high electronegativity .

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinazoline scaffold to optimize efficacy and reduce toxicity .

  • Clinical Trials: Evaluation of Ethyl 5-Fluoroquinazoline-4-acetate in murine models of cancer and bacterial infection .

  • Combination Therapies: Synergistic use with existing chemotherapeutics or antibiotics to enhance therapeutic outcomes.

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